7-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide
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Overview
Description
7-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxepines This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a thiazole ring and a carboxamide group The presence of methyl and phenyl groups further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide.
Thiazole Ring Formation: The thiazole ring is formed through a condensation reaction between a thioamide and a haloketone.
Coupling of the Rings: The benzoxepine and thiazole rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 7-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-METHYL-1-BENZOXEPINE-4-CARBOXAMIDE: Lacks the thiazole ring and phenyl group, resulting in different chemical properties and biological activities.
N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE: Similar structure but without the methyl group, which can affect its reactivity and interactions.
Uniqueness
The presence of both the benzoxepine and thiazole rings, along with the specific substitution pattern, makes 7-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE unique
Properties
Molecular Formula |
C23H20N2O2S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
7-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C23H20N2O2S/c1-15-4-3-5-17(10-15)12-20-14-24-23(28-20)25-22(26)18-8-9-27-21-7-6-16(2)11-19(21)13-18/h3-11,13-14H,12H2,1-2H3,(H,24,25,26) |
InChI Key |
HZDLFWFEQBYMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)C)OC=C3 |
Origin of Product |
United States |
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